molecular formula C3H6BrF2N B3220612 (2-Bromo-2,2-difluoroethyl)(methyl)amine CAS No. 1199779-47-9

(2-Bromo-2,2-difluoroethyl)(methyl)amine

Cat. No.: B3220612
CAS No.: 1199779-47-9
M. Wt: 173.99
InChI Key: OJVWCEARXXJDMI-UHFFFAOYSA-N
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Description

(2-Bromo-2,2-difluoroethyl)(methyl)amine is a useful research compound. Its molecular formula is C3H6BrF2N and its molecular weight is 173.99. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N/c1-7-2-3(4,5)6/h7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWCEARXXJDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated Amine Motifs in Modern Synthetic Chemistry Research

The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal and materials chemistry. toxicdocs.orgnih.gov Fluorinated amine motifs are highly sought after because the introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties. acs.org The high electronegativity and small van der Waals radius (1.47 Å) of fluorine allow it to act as a bioisostere for hydrogen atoms or hydroxyl groups, yet it imparts vastly different electronic characteristics. toxicdocs.orgwikipedia.org

The influence of fluorine extends to conformational control and binding affinity. Fluorine substitution can alter the preferred conformation of a molecule, which can lead to more selective and potent binding to biological targets like proteins and enzymes. wikipedia.org The synthesis of fluorinated amines has therefore become a major focus, with numerous strategies developed to access these valuable building blocks for life sciences and materials research. nih.govscienceinfo.comnih.gov

PropertyEffect of Fluorine Incorporation into Amine MotifsReference
Basicity (pKa)Generally decreases due to the electron-withdrawing nature of fluorine. toxicdocs.orgsemanticscholar.org
Metabolic StabilityOften increases by blocking sites of oxidation (e.g., by CYP enzymes). toxicdocs.orgwikipedia.org
LipophilicityIncreases, which can affect membrane permeability and bioavailability. semanticscholar.orgscienceinfo.com
Binding AffinityCan be enhanced through favorable interactions and conformational changes. wikipedia.org
Chemical StabilityEnhanced due to the high strength of the C-F bond. acs.orgscienceinfo.com
Table 1. Effects of Fluorination on the Properties of Amine-Containing Compounds.

Overview of the Bromodifluoroethyl Moiety in Organic Synthesis

The bromodifluoroethyl group is a versatile building block in organic synthesis, valued for its ability to introduce the gem-difluoromethylene (CF2) unit into molecules. This moiety is considered a bioisostere for methylene (B1212753), carbonyl, or ether groups and is crucial in the design of pharmaceuticals and agrochemicals. Reagents such as ethyl bromodifluoroacetate (BrCF2CO2Et) are widely used as electrophilic sources for difluoroalkylation. These reagents facilitate C-C bond formation under various conditions, including copper-mediated couplings, to produce CF2-functionalized structures.

The bromine atom in the bromodifluoroethyl moiety provides a reactive handle for a range of chemical transformations. It is a key participant in radical reactions, allowing for the formation of a gem-difluoromethyl radical. This reactivity has been harnessed in modern synthetic methods, such as photoredox catalysis, to construct complex fluorinated nitrogen heterocycles. For instance, photoredox-catalyzed cyclization reactions of bromodifluoroethylamines have been developed to synthesize valuable fluorinated cyclic amines. nottingham.ac.uk The strongly electron-withdrawing character of the adjacent fluorine atoms influences the reactivity of the C-Br bond and prevents undesired oxidation of the amine during these catalytic cycles. nottingham.ac.uk The dual functionality of the bromodifluoroethyl group—as both a source of the difluoroethyl scaffold and a precursor for radical-mediated cyclizations—makes it a powerful tool for advanced organic synthesis.

Reaction TypeRole of Bromodifluoroethyl MoietyExample ReagentReference
Nucleophilic DifluoroalkylationActs as an electrophile to introduce the -CF2- group.Ethyl bromodifluoroacetate
Radical ReactionsPrecursor to the gem-difluoromethyl radical for C-C bond formation.Alkyl 2-bromo-2,2-difluoroacetates
Photoredox CatalysisSubstrate for radical cyclization to form fluorinated heterocycles.Bromodifluoroethylamines nottingham.ac.uk
Table 2. Synthetic Utility of the Bromodifluoroethyl Moiety.

Historical Context of Fluorine and Bromine Incorporation in Amines for Advanced Chemical Synthesis

Direct Alkylation and Amination Approaches to the this compound Core

Direct methods for synthesizing the this compound scaffold typically rely on forming the central C-N bond through nucleophilic substitution. These approaches involve reacting a suitable difluoroethyl electrophile with an appropriate nitrogen nucleophile.

A primary route to the precursor 2,2-difluoroethylamine involves the amination of 1-halo-2,2-difluoroethane. This process is a foundational step, which could then be followed by N-alkylation or other modifications. The choice of the halogen leaving group, solvent, and temperature are critical parameters that dictate the efficiency and outcome of the reaction.

In nucleophilic substitution reactions, the efficacy of the leaving group is paramount. Typically, bromide is considered a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability. However, in the case of the amination of 1-halo-2,2-difluoroethanes, experimental and theoretical studies have revealed a counterintuitive trend.

Research comparing the amination of 1-chloro-2,2-difluoroethane and 1-bromo-2,2-difluoroethane without a catalyst or solvent found that the chloro derivative was more susceptible to amination under identical conditions. researchgate.net Theoretical calculations of transition states and rate constants corroborated these experimental findings, indicating that the reaction rate for the amination of 1-chloro-2,2-difluoroethane is higher than that of its bromo- counterpart. researchgate.net This suggests that factors beyond simple leaving group ability, possibly related to the electronic effects of the adjacent difluoromethyl group, influence the reaction's kinetics.

The conditions under which amination is performed significantly impact reaction yield and purity. Heating a halogenoalkane with a concentrated solution of ammonia, often in a solvent like ethanol, is a common method. chemguide.co.uk The reaction must be conducted in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk

Systematic studies have been conducted to optimize these parameters for the synthesis of 2,2-difluoroethylamine from 1-bromo-2,2-difluoroethane. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) has proven effective. For instance, heating 1-bromo-2,2-difluoroethane with anhydrous ammonia in DMSO at 100°C for one hour can result in high yields. chemicalbook.comgoogle.com Other solvents, such as n-butanol, have also been utilized, although they may require higher temperatures (e.g., 150°C) to achieve comparable results. google.com The table below summarizes findings from various optimization studies.

Optimization of Amination Reaction Conditions for 1-Halo-2,2-difluoroethane
HalogenoalkaneAmmonia SourceSolventTemperature (°C)Duration (hours)Yield (%)Reference
1-Bromo-2,2-difluoroethaneAnhydrous AmmoniaDMSO100187 google.com
1-Bromo-2,2-difluoroethaneAnhydrous Ammonian-Butanol150278 google.com
1-Bromo-2,2-difluoroethane25% Aqueous AmmoniaDMSO1001.270 google.com
1-Chloro-2,2-difluoroethane28% Aqueous AmmoniaNone (Aqueous)135-14031Not Specified google.com

To synthesize the target compound, this compound, a direct approach involves the nucleophilic substitution of a suitable 1,1-difluoro-2-haloethane with methylamine (B109427). Methylamine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the halogen, displacing it to form the desired secondary amine. gauthmath.comsimplestudy.com

The reaction mechanism is typically SN2, involving a backside attack by the amine. chemguide.co.uk However, a significant challenge in this methodology is the potential for multiple substitutions. chemguide.co.uk The product, this compound, is itself a nucleophile and can react with another molecule of the starting haloalkane. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. gauthmath.comchemguide.co.ukgauthmath.com To favor the formation of the desired secondary amine, a large excess of methylamine is often used to increase the probability of the haloalkane reacting with methylamine rather than the product amine.

Amination of 1-Halo-2,2-difluoroethane Derivatives (e.g., 1-Bromo-2,2-difluoroethane)

Multi-Component Coupling Strategies for Bromodifluoroethylamines

More advanced synthetic routes involve multi-component strategies where the key structural fragments are assembled in a single or sequential process. These methods can offer greater efficiency and control over the final product's structure.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.govnsf.gov This methodology can be applied to generate precursors for bromodifluoroethylamines.

In a hypothetical multi-component approach, a suitable alkene could serve as a starting point. Through a photoredox-mediated process, a radical could be added across the double bond. This radical intermediate could then be trapped by sources of bromine and a difluoromethyl group. Alternatively, a difluoro-containing radical could be generated and added to an appropriately functionalized precursor. For example, photoredox/Ni dual catalysis protocols have been developed to couple radical precursors, such as hypervalent silicates or compounds derived from aldehydes, with electrophilic partners like aryl bromides. nih.gov While not a cyclization in the traditional sense for this acyclic target, these radical-based coupling strategies can be used to construct the linear carbon backbone and install the necessary functional groups in a convergent manner, thereby creating precursors to the final bromodifluoroethylamine product.

Derivatization of Related Fluorinated Ethylamine (B1201723) Scaffolds

The synthesis of this compound can be approached through the strategic modification of fluorinated ethylamine precursors. These methods involve either the initial synthesis of an N-methylated difluoroethylamine followed by bromination, or the synthesis of a brominated difluoroethylamine scaffold with subsequent N-methylation.

Synthesis of N-Methyl-2,2-difluoroethylamine Derivatives

The synthesis of N-methyl-2,2-difluoroethylamine derivatives often commences with the preparation of 2,2-difluoroethylamine. One common method involves the amination of 1-halo-2,2-difluoroethane. For instance, the reaction of 2,2-difluoro-1-bromoethane with ammonia in dimethyl sulfoxide (DMSO) at 100°C has been shown to produce 2,2-difluoroethylamine in high yield dovepress.comchemicalbook.com.

Following the synthesis of 2,2-difluoroethylamine, N-alkylation can be performed to introduce the methyl group. This can be achieved by reacting 2,2-difluoroethylamine with a suitable methylating agent. Patents describe the synthesis of N-substituted-2,2-difluoroethylamine derivatives through alkylation reactions acs.orgresearchgate.net. For example, N-[(6-Chlorpyridin-3-yl)methyl]-2,2-difluoroethan-1-amin has been synthesized by reacting 2,2-difluoroethan-1-amin with 2-chloro-5-chlormethyl-pyridin in the presence of triethylamine researchgate.net. A similar approach could be adapted for the synthesis of N-methyl-2,2-difluoroethylamine.

Reductive amination is another viable method for the synthesis of N-fluoroalkylated morpholinos, which could be adapted for simpler amines. This process involves the reaction of a dialdehyde with a fluorinated primary amine in the presence of a reducing agent like sodium cyanoborohydride d-nb.info.

The following table summarizes reaction conditions for the synthesis of 2,2-difluoroethylamine, a key precursor.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2,2-difluoro-1-bromoethaneAmmonia, Potassium IodideDMSO100182
2,2-difluoro-1-bromoethane25% aqueous ammonia, Potassium IodideDMSO1001.270
2,2-difluoro-1-bromoethaneAmmonia, Potassium Iodiden-butanol150278
2,2-difluoro-1-chloroethane28% aqueous ammonia-135-14031-

Introduction of the Bromine Moiety Post-Amination

This synthetic strategy focuses on first establishing the N-methyl-2,2-difluoroethylamine core, followed by the introduction of the bromine atom. While direct bromination of N-methyl-2,2-difluoroethylamine is not extensively documented in readily available literature, general methods for the bromination of amines can be considered. However, the presence of the fluorine atoms can significantly influence the reactivity of the molecule.

A more plausible approach is to start with a precursor that already contains the bromine atom. A Chinese patent details a method for the synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride nih.gov. This process starts from ethyl bromodifluoroacetate, which is first reacted with ammonia to form 2-bromo-2,2-difluoroacetamide. This intermediate is then reduced using sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF) to yield 2-bromo-2,2-difluoroethylamine, which is subsequently converted to its hydrochloride salt nih.gov.

Once 2-bromo-2,2-difluoroethylamine is obtained, the final step would be the N-methylation to yield this compound. Standard N-methylation procedures could be employed, such as reaction with a methylating agent like methyl iodide or dimethyl sulfate, in the presence of a base.

The table below outlines the key steps and reagents for the synthesis of the 2-bromo-2,2-difluoroethylamine precursor.

StepStarting MaterialReagentsSolventKey ConditionsProduct
1Ethyl bromodifluoroacetateAmmonia gasEtherReaction completion detected by gas chromatography2-bromo-2,2-difluoroacetamide
22-bromo-2,2-difluoroacetamideSodium borohydride, Boron trifluoride etherateTetrahydrofuran0-10°C, then room temperature overnight2-bromo-2,2-difluoroethylamine
32-bromo-2,2-difluoroethylamineHydrochloric acid gas-pH < 32-bromo-2,2-difluoroethylamine hydrochloride

Green Chemistry and Sustainable Synthetic Routes for Halogenated Amines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated amines like this compound, several sustainable strategies can be considered.

One area of focus is the use of greener solvents. Traditional syntheses often employ chlorinated solvents, which have significant environmental and health concerns. Identifying and utilizing more sustainable solvent alternatives, such as dimethyl carbonate (DMC), can significantly improve the environmental profile of a synthesis researchgate.net.

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Some traditional methods for amine synthesis, such as the Delépine reaction, suffer from poor atom economy and the generation of toxic byproducts like formaldehyde researchgate.net. Alternative synthetic routes that improve atom economy are therefore highly desirable.

The use of biocatalysis, employing enzymes for halogenation, presents a promising green alternative to traditional chemical methods mdpi.comzhaw.ch. Halogenating enzymes can operate under mild conditions and with high selectivity, reducing the need for harsh reagents and protecting groups. While the direct application to the target molecule may require significant research, it represents a long-term goal for sustainable synthesis.

Furthermore, the development of synthetic routes that utilize benign and renewable starting materials is a cornerstone of green chemistry. For instance, research into the use of CO2 as a C1 source for the synthesis of carbamoyl fluorides and other amines is an active area of investigation acs.orgresearchgate.netnih.gov. The halogen-free synthesis of carbamates from CO2 and amines using titanium alkoxides is another example of a more sustainable approach researchgate.net.

Reactivity of the C-Br Bond in this compound

The C-Br bond is the primary site of reactivity for many of the transformations involving this molecule. The presence of two electron-withdrawing fluorine atoms on the same carbon (the α-carbon) significantly modulates the bond's typical reactivity compared to non-fluorinated alkyl bromides.

Nucleophilic substitution reactions, a cornerstone of alkyl halide chemistry, proceed primarily through S_N1 (unimolecular) and S_N2 (bimolecular) mechanisms. masterorganicchemistry.comorganic-chemistry.org The choice between these pathways is influenced by the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent. masterorganicchemistry.commasterorganicchemistry.com

For this compound, an S_N2 reaction, which involves a backside attack by a nucleophile on the carbon bearing the leaving group, is severely hindered. organic-chemistry.orgpharmaguideline.com Research on analogous fluorinated alkyl bromides shows that introducing two fluorine atoms on the α-carbon significantly decelerates the S_N2 reaction rate. researchgate.net This is attributed to the strong inductive effect of the fluorine atoms, which destabilizes the transition state, and the electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net

The S_N1 pathway, which proceeds through a carbocation intermediate, is also highly improbable. doubtnut.com The substrate is a primary alkyl bromide, and the formation of a primary carbocation is energetically unfavorable. organic-chemistry.org While the adjacent amine could potentially stabilize a carbocation, the powerful destabilizing inductive effect of the two fluorine atoms would prevent its formation. The rate of an S_N1 reaction is dependent on carbocation stability, which generally follows the order of tertiary > secondary > primary. masterorganicchemistry.comdoubtnut.com

Mechanistic FactorS_N1 PathwayS_N2 PathwayImplication for this compound
Substrate Favored by tertiary (3°) halides due to carbocation stability. masterorganicchemistry.comFavored by methyl and primary (1°) halides due to low steric hindrance. masterorganicchemistry.comAs a primary halide, S_N2 would be expected, but α-difluorination strongly inhibits it. researchgate.net The primary carbocation for S_N1 is too unstable.
Kinetics First-order rate law: Rate = k[Substrate]. pressbooks.pubSecond-order rate law: Rate = k[Substrate][Nucleophile]. pressbooks.pubReaction kinetics would likely not follow simple first or second-order substitution models due to competing reactions.
Stereochemistry Results in racemization due to planar carbocation intermediate. organic-chemistry.orgResults in inversion of configuration at the stereocenter. organic-chemistry.orgNot applicable as the α-carbon is not a stereocenter.
Electronic Effect Stabilized by electron-donating groups.Hindered by electron-withdrawing groups at the α-carbon. researchgate.netThe two α-fluorine atoms are strongly electron-withdrawing, making the S_N2 pathway extremely slow. researchgate.net

Given the high barrier to nucleophilic substitution, elimination reactions become a more probable pathway, particularly in the presence of a strong, non-nucleophilic base. The most likely mechanism is a bimolecular elimination (E2). pressbooks.pub In this concerted, single-step reaction, a base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms between the α and β carbons. pressbooks.publibretexts.org

This process requires an anti-periplanar arrangement of the abstracted proton and the bromide leaving group. pressbooks.pub For this compound, the E2 reaction would yield N-methyl-2,2-difluorovinylamine. The propensity for tertiary alkyl halides to undergo elimination is well-documented, and while this substrate is primary, the electronic deactivation towards substitution makes elimination a competitive alternative. doubtnut.comquora.com The use of bulky bases like potassium tert-butoxide can further favor elimination over substitution. libretexts.org

The C-Br bond in the bromodifluoroethyl group is susceptible to homolytic cleavage, initiating radical reactions. libretexts.org This process can be triggered by radical initiators, such as azobisisobutyronitrile (AIBN), or through the action of transition metals like copper. libretexts.orgresearchgate.net The cleavage of the C-Br bond generates a carbon-centered radical, •CF2CH2N(CH3).

This difluoroalkyl radical is a key intermediate that can participate in various synthetic transformations. A common application is the radical addition to unsaturated systems like alkenes and alkynes. enamine.netnih.gov For instance, the sodium dithionite (B78146) (Na2S2O4)-mediated radical addition of bromodifluoro-containing compounds to vinyl ethers has been successfully used to synthesize more complex fluorinated molecules. enamine.netnih.gov This reactivity highlights the utility of the bromodifluoroethyl group as a building block for introducing fluorinated moieties via radical pathways.

Initiation MethodDescriptionExample Reagents
Thermal/Photochemical A radical initiator decomposes upon heating or irradiation to produce radicals that propagate a chain reaction. libretexts.orgAIBN, Benzoyl Peroxide
Redox Initiation A reducing agent, such as a metal or a salt, facilitates a single-electron transfer to break the C-Br bond. enamine.netnih.govNa2S2O4, Copper Powder researchgate.net
Atom Transfer A transition metal complex mediates the transfer of the halogen atom, generating the carbon radical.Tributyltin Hydride (Bu3SnH) libretexts.org

Reactivity of the Difluoroethyl Moiety

Beyond the reactions centered on the C-Br bond, the difluoroethyl group itself possesses unique reactivity, enabling its use in generating other valuable chemical intermediates and as a specialized building block.

The difluoroethyl moiety can serve as a precursor to difluorocarbene (:CF2), a highly reactive and synthetically valuable intermediate. numberanalytics.comcas.cn The generation of difluorocarbene from related bromodifluoro compounds, such as ethyl bromodifluoroacetate (BrCF2CO2Et), often occurs under basic conditions. rsc.orgresearchgate.net

The dual reactivity of this compound allows it to function both as a difluoroalkylation reagent and as a C1 synthon.

As a difluoroalkylation reagent , the compound can be used to introduce the entire -(CF2)CH2N(CH3) fragment into a target molecule. This is typically achieved through the radical pathways described in section 3.1.3, where the initially formed radical adds to an unsaturated bond. The incorporation of difluoromethylene groups is a key strategy in medicinal chemistry to modulate the biological properties of drug candidates. nih.gov

Reactivity of the Methylamine Functionality

The secondary amine group in this compound is central to its chemical character, serving as both a nucleophile and a base. However, its reactivity is significantly modulated by the adjacent electron-withdrawing groups.

The N-methylamine group possesses a lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity. Basicity refers to the ability to accept a proton, while nucleophilicity relates to the rate at which it attacks an electrophilic center. For simple aliphatic amines, these two properties often trend together; secondary amines are generally more basic and more nucleophilic than primary amines, which are in turn more reactive than ammonia. youtube.com

However, the presence of the 2-bromo-2,2-difluoroethyl group has a profound impact. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduction in electron density significantly decreases the availability of the lone pair for donation to a proton or an electrophile. Consequently, this compound is expected to be a considerably weaker base and a poorer nucleophile than its non-fluorinated analogue, (2-bromoethyl)(methyl)amine. For instance, the introduction of a trifluoro group on ethylamine reduces its nucleophilicity by a factor of about 100,000. youtube.com A similar, substantial decrease is anticipated for this compound.

Table 1: Comparison of Basicity and Nucleophilicity Parameters for Selected Amines

Amine pKₐ of Conjugate Acid (in H₂O) Mayr Nucleophilicity Parameter (N) (in CH₃CN)
Methylamine 10.66 16.82
Diethylamine (B46881) 10.93 18.99
2,2,2-Trifluoroethylamine 5.7 ~7
This compound Expected to be < 6 Expected to be significantly lower than non-fluorinated analogs

Data for methylamine and diethylamine from established sources. Data for trifluoroethylamine illustrates the effect of fluorine substitution. youtube.comacs.org Values for the title compound are predictive.

Despite its reduced nucleophilicity, the amine functionality can direct the molecule's reactivity, particularly in intramolecular processes. One of the most plausible transformations for a molecule with this structure is intramolecular cyclization. The nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This would proceed via an intramolecular Sₙ2 reaction, displacing the bromide ion to form a highly strained, three-membered aziridinium (B1262131) cation.

The facility of this reaction depends on the balance between the proximity of the reacting centers (favoring cyclization) and the reduced nucleophilicity of the nitrogen and the strain of the resulting ring (disfavoring cyclization). In related haloamines, such cyclizations are well-documented and are often the first step in subsequent rearrangements or reactions with external nucleophiles that open the strained ring.

Interplay of Halogen and Amine Functionalities on Reactivity Profiles

The reactivity of this compound is not merely the sum of its parts; the amine and the bromo-difluoro-ethyl moiety exhibit a strong interplay.

Amine's Influence on the Halide : The nitrogen atom can influence the reactivity of the C-Br bond. As discussed, it can participate intramolecularly to form an aziridinium ion. This neighboring group participation can accelerate the rate of bromide departure compared to a similar compound lacking the amine.

Halogenated Group's Influence on the Amine : As detailed in section 3.3.1, the primary effect of the 2-bromo-2,2-difluoroethyl group is the significant reduction of the amine's basicity and nucleophilicity. This deactivation protects the amine from many reactions it would otherwise undergo, such as easy protonation or alkylation.

Elimination vs. Substitution : The molecule could potentially undergo elimination reactions (E2 mechanism) to form an enamine, where a base removes a proton from the carbon adjacent to the nitrogen, with concurrent loss of the bromide. However, the acidity of these protons is not significantly enhanced, and the reduced basicity of the amine itself makes a self-promoted E2 reaction unlikely. External, strong bases would favor elimination, but this would compete with nucleophilic substitution on the carbon bearing the bromine. The presence of the gem-difluoro group generally disfavors the formation of an adjacent double bond.

Strategic Applications in Advanced Organic Synthesis

(2-Bromo-2,2-difluoroethyl)(methyl)amine as a Building Block for Fluorinated Heterocycles

The introduction of fluorine into nitrogen-containing heterocycles is of particular interest due to the prevalence of these scaffolds in pharmaceuticals. nih.gov Fluorination can profoundly influence the biological activity of these molecules by altering their stability, conformation, and interaction with biological targets. nih.gov this compound serves as a valuable precursor for the synthesis of various saturated and aromatic fluorinated heterocycles.

Synthesis of Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles, such as piperidines and pyrrolidines, are among the most common structural motifs in approved drugs. The synthesis of their fluorinated analogues is a key objective in medicinal chemistry. nih.govuiowa.edu While direct examples employing this compound are not extensively documented in readily available literature, the structure of the molecule lends itself to intramolecular cyclization strategies to form such heterocycles.

One potential synthetic route involves the N-alkylation of a suitable substrate with this compound, followed by an intramolecular nucleophilic substitution. For instance, a substrate containing a nucleophilic carbanion could displace the bromide to form a five or six-membered ring. The general principle of synthesizing fluorinated N-heterocycles from fluorinated building blocks is a well-established strategy. nih.gov

Table 1: Potential Synthetic Strategies for Saturated Nitrogen Heterocycles

Precursor 1Precursor 2Potential ProductReaction Type
This compoundMalonic ester derivativeDifluoromethyl-substituted piperidinoneIntramolecular alkylation/cyclization
This compoundβ-KetoesterDifluoromethyl-substituted pyrrolidinoneIntramolecular alkylation/cyclization

This table presents hypothetical reaction pathways based on established principles of organic synthesis, as direct literature examples for the specified compound are scarce.

Construction of Fluorine-Containing Aromatic and Heteroaromatic Systems

The difluoromethyl group is a key feature in many modern agrochemicals and pharmaceuticals. rsc.orgrsc.org The synthesis of difluoromethylated aromatic and heteroaromatic systems is therefore of significant importance. While methods often focus on the direct difluoromethylation of an existing aromatic ring, building block approaches offer an alternative and often more controlled route.

This compound can be envisioned as a synthon for the CH(CH3)NH(CF2) fragment. Although direct C-N coupling of the amine to an aromatic ring followed by cyclization involving the bromo-difluoroethyl moiety is a complex transformation, related strategies have been employed in the synthesis of N-difluoromethylated pyridines and quinolones using reagents like ethyl bromodifluoroacetate. thieme-connect.comresearchgate.net These methods typically involve an initial N-alkylation followed by subsequent cyclization or rearrangement steps. thieme-connect.comresearchgate.net

Utility in the Formation of Fluorinated Carbon-Carbon Bonds

The creation of carbon-carbon bonds is a fundamental process in organic synthesis. The introduction of fluorinated moieties during these bond-forming reactions provides access to a wide range of novel chemical entities.

Difluoromethyl(alkyl)ation Reactions

The term "difluoromethylation" typically refers to the introduction of a -CF2H group. However, a molecule like this compound can act as an electrophile in alkylation reactions, effectively transferring a "difluoroethyl(methyl)amino" moiety to a nucleophile. This provides a pathway to molecules containing the valuable R-CH(Nu)-CF2-N(CH3) structural unit.

The reactivity of the carbon-bromine bond in this compound is expected to be similar to other α-bromo gem-difluoro compounds, which are known to participate in nucleophilic substitution reactions. acs.org The reaction would likely proceed via an SN2 or SN1 mechanism depending on the substrate and reaction conditions. rsc.orgtandfonline.com

Table 2: Potential Alkylation Reactions with this compound

NucleophileProduct TypePotential Application
Grignard Reagents (R-MgX)Branched fluorinated aminesSynthesis of complex fluorinated scaffolds
Enolatesγ-Amino-β,β-difluoro ketonesBuilding blocks for more complex molecules
Organocuprates (R2CuLi)Alkylated fluorinated aminesFine-tuning of molecular properties

This table illustrates potential synthetic transformations based on the known reactivity of similar fluorinated alkyl halides.

Stereoselective and Regioselective Transformations

The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly for the preparation of chiral drugs. nih.gov The synthesis of stereoselectively fluorinated N-heterocycles and amines is an area of active research. nih.govnih.govnih.gov

While specific studies on the stereoselective and regioselective reactions of this compound are not prominent in the literature, general principles can be applied. For instance, the development of chiral catalysts for the asymmetric alkylation of nucleophiles with this reagent could lead to enantioenriched products. rsc.org Similarly, the regioselectivity of reactions involving multifunctional substrates would be governed by the relative reactivity of the different functional groups and the reaction conditions employed. The inherent polarity and steric environment around the difluorinated carbon center would play a crucial role in directing the outcome of such transformations.

Precursor for Bioisosteric Replacements in Academic Compound Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful strategy in drug design. acs.orgsci-hub.se This approach is often used to improve a compound's pharmacokinetic or pharmacodynamic properties, such as metabolic stability, bioavailability, or receptor binding affinity. sci-hub.senih.gov

The difluoromethyl group (-CF2H) is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. nih.govacs.org It can act as a lipophilic hydrogen bond donor, a property that is highly valuable in modulating interactions with biological targets. acs.org

This compound can serve as a precursor to introduce the difluoroethylamino moiety into a molecule. This fragment can be considered a bioisosteric replacement for other, more metabolically labile groups. For example, the replacement of an ester or an amide linkage with a stable, fluorinated amine could lead to drug candidates with improved metabolic profiles. The development of methods for the direct conversion of common functional groups into their difluoromethylated bioisosteres is an area of significant research interest. princeton.edu

Table 3: Bioisosteric Relationships of the Difluoromethyl Group

Functional GroupKey PropertiesDifluoromethyl Group (-CF2H)Key Properties
Hydroxyl (-OH)Hydrogen bond donor, polarHydrogen bond donor, more lipophilic
Thiol (-SH)Hydrogen bond donor, nucleophilicHydrogen bond donor, less nucleophilic
Amine (-NH2)Hydrogen bond donor, basicCan act as a hydrogen bond donor, significantly less basic

This table summarizes the generally accepted bioisosteric relationships of the difluoromethyl group, which underpins the potential utility of this compound in drug design.

Contributions to the Synthesis of Complex Fluorinated Organic Molecules (e.g., 3,3-difluoro-GABA analogues)

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest for treating various neurological disorders. The introduction of fluorine into GABA analogues can influence their conformation and biological activity. While the synthesis of various fluorinated GABA analogues has been reported, specific details on the direct application of this compound in the synthesis of 3,3-difluoro-GABA analogues are not extensively documented in the reviewed literature. However, the general importance of difluoroalkylamines as intermediates for neurologically active compounds is recognized. For instance, 2,2-difluorocycloalkylmethylamines are known intermediates for compounds targeting glutamate (B1630785) receptors. google.com

The synthesis of complex fluorinated molecules often relies on the availability of versatile fluorinated building blocks. Reagents that can introduce a difluoromethyl group are crucial in this regard. While direct evidence linking this compound to the synthesis of 3,3-difluoro-GABA analogues is limited in the provided search results, its structure suggests its potential as a precursor for introducing the N-methyl-2,2-difluoroethylamino moiety into various molecular scaffolds.

Table 2: Key Reagents in Fluorinated Molecule Synthesis

Reagent Name CAS Number Molecular Formula Key Application
This compound hydrochloride 1803607-67-1 C3H7BrClF2N Source of difluoromethylmethylamino group
2-Bromo-2,2-difluoroethanol 420-96-2 C2H3BrF2O Intermediate for fluorinated compounds
(Bromodifluoromethyl)trimethylsilane 89941-99-1 C4H9BrF2Si Difluorocarbene precursor

Theoretical and Computational Chemistry Studies on 2 Bromo 2,2 Difluoroethyl Methyl Amine

Electronic Structure and Bonding Analysis of the Fluorine-Bromine-Carbon Nexus

The electronic structure of the C-Br and C-F bonds in (2-Bromo-2,2-difluoroethyl)(methyl)amine is a key determinant of its chemical behavior. The carbon-halogen bond is characterized by a phenomenon known as a σ-hole. acs.org This is a region of lower electron density, and consequently positive electrostatic potential, located on the halogen atom along the axis of the covalent bond. acs.org The magnitude of this positive potential increases with the polarizability and decreases with the electronegativity of the halogen. mdpi.com Therefore, the bromine atom in the molecule is expected to have a more pronounced σ-hole compared to the fluorine atoms.

The presence of two highly electronegative fluorine atoms on the same carbon atom significantly influences the electronic environment. This gem-difluoro substitution leads to a strong inductive electron withdrawal from the carbon atom, which in turn affects the adjacent C-Br bond. This polarization is crucial for understanding the molecule's reactivity, particularly in halogen bonding and nucleophilic substitutions. mdpi.com Computational studies on similar halogenated alkanes reveal that the polarization pattern of a carbon-fluorine bond can differ significantly from that of carbon-chlorine or carbon-bromine bonds, potentially explaining the unique reactivity of fluorinated compounds. mdpi.com

Conformational Analysis and Energetics of the Difluoroethyl and Amine Moieties

The conformational preferences of this compound are largely governed by a combination of steric and stereoelectronic effects. A notable phenomenon in similar 2-substituted ethylamine (B1201723) fragments is the "gauche effect," where a conformational preference exists for the gauche orientation between the nitrogen atom and an electronegative substituent. nih.gov In the case of the protonated form, (2-Bromo-2,2-difluoroethyl)(methyl)ammonium, this effect is expected to be significant.

Theoretical calculations on the closely related 2,2-difluoroethylammonium cation have shown that the conformer where both fluorine atoms are gauche to the ammonium (B1175870) group is the most stable form, both in the gas phase and in aqueous solution. nih.gov This preference is attributed to a combination of electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms, as well as hyperconjugative interactions. nih.gov While intramolecular hydrogen bonding might be considered, studies on similar structures suggest that electrostatic forces are the primary drivers for this conformational preference. nih.gov The presence of the bulkier bromine atom will also introduce steric considerations that influence the rotational barriers and equilibrium geometries of the molecule.

Reaction Pathway Calculations and Transition State Modeling

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involving halogenated compounds like this compound. Reaction pathway calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction mechanism.

For instance, in reactions involving the cleavage of the C-Br bond, transition state modeling can predict the activation energy and the geometry of the transition state. These calculations often reveal the feasibility of a particular reaction pathway under specific conditions. Theoretical studies on halogen atom transfer reactions from alkyl halides to radicals, for example, have successfully predicted reaction barriers and explained experimental observations regarding reactivity trends. nih.gov

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of computational studies on molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are based on first principles and can provide highly accurate results, especially when combined with large basis sets. nih.gov DFT, on the other hand, offers a good balance between computational cost and accuracy, making it a popular choice for studying larger molecules and complex reaction pathways. nih.govnih.gov

For this compound, DFT calculations can be employed to optimize its geometry, calculate vibrational frequencies, and determine electronic properties. When studying reaction pathways, DFT methods like B3LYP and BHandHLYP have been shown to provide reliable predictions for the activation energies of halogen transfer reactions. nih.gov These theoretical investigations are crucial for understanding the reactivity of the C-Br bond, which is expected to be the most labile in radical reactions.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors derived from computational calculations offer a quantitative way to predict the reactivity and selectivity of molecules. These descriptors are based on the electronic structure of the molecule and can provide insights into its behavior in chemical reactions. nih.gov Some of the key global reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Chemical Hardness (η) and Softness (s): These properties quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are generally more reactive. nih.gov

Electronegativity (χ) and Chemical Potential (μ): These descriptors measure the escaping tendency of electrons from a molecule. nih.gov

Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule. nih.gov

DescriptorDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical stability and reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical Softness (s)1 / (2η)Measure of reactivity; inverse of hardness
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons
Chemical Potential (μ)(EHOMO + ELUMO) / 2Escaping tendency of electrons
Electrophilicity Index (ω)μ2 / (2η)Quantifies electrophilic power

Halogen Bonding Interactions and their Influence on Supramolecular Assembly in Research Contexts

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.org This interaction is directional and arises from the anisotropic distribution of electron density on the halogen atom, leading to the formation of a σ-hole. acs.org

In this compound, the bromine atom is the most likely candidate for forming significant halogen bonds due to its larger and more positive σ-hole compared to fluorine. acs.org The strength of these halogen bonds can be tuned by the chemical environment. The presence of the electron-withdrawing difluoro group is expected to enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capabilities. researchgate.net

While fluorine is generally a poor halogen bond donor, under certain circumstances where it is attached to a very strong electron-withdrawing group, it can participate in such interactions, although these are often debated and sometimes categorized as distinct "fluorine bonds". acs.orgchemistryviews.org In the context of supramolecular chemistry, these halogen bonds can play a crucial role in directing the assembly of molecules in the solid state, influencing crystal packing and material properties.

HalogenRelative σ-hole MagnitudeHalogen Bond Donor Strength
FluorineSmallestWeakest
ChlorineIntermediateIntermediate
BromineLargerStronger
IodineLargestStrongest

Investigation of Radical Intermediates and Reaction Energetics

The C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of a difluoro-substituted radical intermediate. The generation of such radicals is a key step in many synthetic transformations. nih.gov For example, copper-catalyzed reactions of compounds containing a bromodifluoromethyl group are known to proceed through radical intermediates. nih.gov

Computational studies can provide valuable information on the energetics of these radical-forming reactions. By calculating the bond dissociation energy (BDE) of the C-Br bond, it is possible to assess the ease with which the radical intermediate is formed. Furthermore, the stability and reactivity of the resulting (2,2-difluoro-1-(methylamino)ethyl) radical can be investigated. The presence of the nitrogen atom adjacent to the radical center can influence its stability through resonance effects. The reaction energetics of subsequent steps, such as radical addition to alkenes or cyclization reactions, can also be modeled to predict the feasibility and outcome of these processes. nih.gov

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (2-Bromo-2,2-difluoroethyl)(methyl)amine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would be employed to fully characterize its structure.

Fluorine-19 NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in spectra that are typically well-resolved and informative. nih.govchemrxiv.org The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. ucsb.edu For the -CF₂Br group in the target molecule, the two fluorine atoms are chemically equivalent and would be expected to appear as a single resonance. This signal would be split into a triplet by the two adjacent protons of the ethyl group (CH₂).

The typical chemical shift range for difluoroalkyl groups (-CF₂-) is broad, generally falling between +80 to +140 ppm relative to a CFCl₃ standard. ucsb.edu The specific chemical shift for this compound would be influenced by the neighboring bromine and amino groups.

Table 1: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Coupling Constant (J) Hz

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve complex structural questions and unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the N-methyl protons (CH₃) and the methylene (B1212753) protons (-CH₂-), and between the methylene protons and the fluorine atoms (in a ¹H-¹⁹F COSY), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signal of the N-methyl group to its corresponding carbon signal and the methylene protons to their carbon.

These advanced techniques, used in concert, provide a detailed and verified map of the molecule's covalent structure. rsc.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for monitoring reaction progress. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, often forming the protonated molecular ion [M+H]⁺.

For this compound, a key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z) for any fragment containing a bromine atom. docbrown.info This provides a clear signature for bromine-containing ions.

The fragmentation pattern in MS/MS analysis would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common pathway for amines, which would result in the loss of the bromodifluoromethyl radical. libretexts.orglibretexts.org Another potential fragmentation is the loss of a bromine radical.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z ([M+H]⁺) Key Fragmentation Pathways Expected Fragment m/z
[C₃H₇BrF₂N + H]⁺ 173.98 (for ⁷⁹Br), 175.98 (for ⁸¹Br) Loss of Br• 95.05
α-cleavage (loss of •CF₂Br) 44.05

Studies on other fluorinated ethylamines have shown their compatibility with ESI-MS, suggesting that this compound would be readily analyzable by this technique. nih.govacs.org

X-ray Crystallography for Absolute Stereochemical and Conformational Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable crystal, likely of a salt form such as the hydrochloride or hydrobromide to enhance crystal packing, would be necessary.

The resulting crystal structure would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding between the amine proton (in its protonated form) and the bromide or fluoride (B91410) atoms of neighboring molecules, which stabilize the crystal lattice. nih.govresearchgate.net While no specific crystal structure for this compound is publicly available, analysis of related halogenated amine structures provides a basis for predicting its solid-state behavior.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research Settings

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. thermofisher.comthermofisher.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H, N-H (if protonated), C-N, C-F, and C-Br bonds. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The strong absorptions for the C-F bonds are typically found in the 1000-1400 cm⁻¹ region, while the C-Br stretch would be at a lower wavenumber, generally between 500-750 cm⁻¹. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group IR Frequency Range (cm⁻¹) Raman Frequency Range (cm⁻¹)
C-H Stretch (alkyl) 2850-3000 2850-3000
N-H Stretch (salt form) 2400-2800 (broad) Weak
C-N Stretch 1020-1250 Moderate
C-F Stretch 1000-1400 (strong) Weak to moderate

Chromatographic Methods (e.g., GC-MS, HPLC) for Reaction Mixture Analysis and Purification in Research

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, both for analysis and for purification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for analyzing volatile and thermally stable compounds. The volatility of this compound makes it a candidate for GC-MS analysis. This method allows for the separation of components in a mixture followed by their identification via mass spectrometry. thermofisher.com For amines, which can interact unfavorably with standard silica-based GC columns leading to peak tailing, derivatization or the use of specialized columns may be necessary to improve chromatographic performance. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For a basic amine like the target compound, reversed-phase HPLC would be a common choice. To achieve good peak shape and separation, it is often necessary to modify the mobile phase. This can involve using an acidic modifier (like formic acid or trifluoroacetic acid) to protonate the amine or a basic modifier to analyze it in its free-base form. acs.org Alternatively, specialized columns, such as those with an amine-functionalized stationary phase, can be used for normal-phase chromatography to mitigate interactions with silica. biotage.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
This compound hydrochloride
This compound hydrobromide
2,2-difluoroethylamine (DFEA)
2,2,2-trifluoroethylamine (TFEA)
Formic Acid

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations Involving (2-Bromo-2,2-difluoroethyl)(methyl)amine

Future research will likely focus on developing sophisticated catalytic systems to control the reactivity of this compound, enabling the synthesis of complex and high-value molecules.

The development of catalytic enantioselective transformations is a significant area of interest. While direct asymmetric synthesis involving this compound is still an emerging field, principles from related transformations offer a clear roadmap. For instance, the direct enantioselective synthesis of chiral azaheteroaryl ethylamines has been achieved using chiral phosphoric acid (CPA) catalysts. nih.gov This approach involves a dearomatizing aza-Michael addition followed by an asymmetric protonation upon rearomatization. nih.gov

Future work could adapt this methodology. A chiral Brønsted acid catalyst could be employed to control the stereochemistry of reactions where the amine nitrogen of a derivative of this compound acts as a nucleophile. Density Functional Theory (DFT) studies on similar systems suggest that catalyst-induced LUMO lowering facilitates the nucleophilic addition, with a subsequent rate-limiting, intramolecular asymmetric proton transfer determining the enantioselectivity. nih.gov The development of organocatalytic or transition-metal-based systems capable of enantioselectively transforming the bromodifluoroethyl moiety would represent a significant advance.

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions, offering a sustainable alternative to traditional methods. uliege.be This approach is particularly well-suited for activating the C-Br bond in this compound.

Recent studies have demonstrated photoredox-catalyzed radical cyclization reactions using bromodifluoroethylamines. nottingham.ac.uknottingham.ac.uk In these systems, a photocatalyst, upon irradiation with visible light, facilitates the formation of a difluoroalkyl radical from the bromodifluoroethylamine precursor. This radical can then undergo cyclization with tethered alkenyl or alkynyl groups. nottingham.ac.uk A key advantage of using these fluorinated substrates is that the strongly electron-withdrawing nature of the fluorine atoms prevents the oxidation of the amine itself under the reaction conditions, thereby promoting the desired cyclization pathway. nottingham.ac.uknottingham.ac.uk

Future research could expand this concept to new intermolecular reactions, such as radical-radical cross-coupling or the addition to various classes of acceptors. uliege.be Electrocatalysis presents another promising frontier for activating the C-Br bond, potentially offering alternative selectivity and scalability.

Catalytic ApproachReagent TypeKey TransformationPotential Application for this compound
Asymmetric Catalysis Chiral Phosphoric AcidsEnantioselective protonationSynthesis of chiral amines via asymmetric addition reactions. nih.gov
Photoredox Catalysis BromodifluoroethylaminesRadical generation & cyclizationIntramolecular and intermolecular C-C bond formation. nottingham.ac.uknottingham.ac.uk
Photoredox Catalysis Tertiary Amines & Aryl HalidesDealkylative Aromatic SubstitutionFunctionalization of aromatic rings using the amine core. nih.gov

Exploration of New Reactivity Modes for the Bromodifluoroethyl Group

The bromodifluoroethyl group is capable of diverse reactivity beyond simple radical formation. Studies on analogous compounds like ethyl bromodifluoroacetate have revealed a divergent reactivity that is highly dependent on reaction conditions, particularly the choice of base. researchgate.net For example, ethyl bromodifluoroacetate can act as a source for:

N-difluoromethylation via a difluorocarbene intermediate.

N-ethylation through nucleophilic attack on the ethyl group.

S-carboethoxydifluoromethylation via a direct SN2 attack on the bromine atom. researchgate.net

Investigating whether this compound can exhibit similar divergent reactivity is a compelling research direction. The electronic influence of the methylamino group, compared to the ester group, could lead to novel and unexpected reaction pathways. For instance, controlled conditions might allow the compound to serve as a selective difluoromethylating or aminodifluoroethylating agent, significantly expanding its synthetic utility.

Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up production safely and efficiently. researchgate.net The synthesis and transformation of highly reactive species, such as those derived from organofluorine compounds, are particularly amenable to flow chemistry.

Design and Synthesis of Advanced Functional Materials Utilizing the this compound Core

The incorporation of fluorine into materials can drastically alter their physical and chemical properties, leading to enhanced thermal stability, hydrophobicity, and modified electronic characteristics. researchgate.net this compound represents a potentially valuable precursor for creating advanced functional materials.

After conversion to a suitable diamine or other polyfunctional linker, this core structure could be integrated into porous crystalline materials like Covalent Organic Frameworks (COFs). Computational studies on fluorinated diamine-based COFs have shown that fluorine substitution can reduce pore size and enhance CO2/N2 adsorption selectivity due to strong electrostatic interactions. researchgate.net The unique combination of the difluoromethyl group and the amine functionality in the this compound core could be exploited to design new materials for applications in gas separation, catalysis, or sensing. The bromine atom also provides a reactive handle for post-synthetic modification within the material framework, allowing for further tuning of properties.

Computational Design of New Reactions and Reagents Based on Fluorinated Amine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and rationally designing new chemical entities and processes. nih.gov In the context of fluorinated amine chemistry, computational studies can provide crucial insights into reaction pathways, transition states, and the roles of catalysts.

For example, DFT calculations have been used to elucidate the mechanism of copper(I)-mediated deconstructive fluorination of N-protected cyclic amines and to support proposed mechanisms in photoredox-catalyzed reactions of fluorinated amides. nottingham.ac.uknih.gov Furthermore, computational methods are being used for the rational design of molecules with specific properties, such as the design of bicyclic diamine derivatives exhibiting strong halogen bonding involving fluorine. nih.gov

Future research will undoubtedly leverage computational modeling to:

Predict the feasibility and outcomes of new reactions involving this compound.

Design novel chiral catalysts for its enantioselective transformations.

Simulate the properties of functional materials derived from this fluorinated core, accelerating the discovery of materials with desired characteristics for specific applications.

Q & A

Q. What are the optimal synthetic routes for (2-bromo-2,2-difluoroethyl)(methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a bromo-difluoro precursor with methylamine. For example, starting with 2-bromo-2,2-difluoroethyl chloride, reaction with methylamine under basic conditions (e.g., K₂CO₃ in toluene) at 60–80°C yields the target compound. Catalytic systems like Ni(NO₃)₂·6H₂O with ligands (e.g., bipyridine) can enhance efficiency, as seen in analogous difluoroacetamide syntheses . Solvent choice (e.g., 1,4-dioxane) and inert atmospheres (N₂) minimize side reactions. Yield optimization requires balancing amine concentration and temperature to avoid over-alkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify amine N–H stretches (~3300–3500 cm⁻¹) and C–Br/C–F vibrations (500–700 cm⁻¹). Peaks at 1030–1250 cm⁻¹ confirm C–N bonds .
  • NMR : ¹⁹F NMR detects fluorine environments (δ -90 to -120 ppm for CF₂ groups). ¹H NMR resolves methylamine protons (δ 2.2–2.8 ppm) and CH₂BrF₂ groups (δ 3.5–4.5 ppm).
  • Elemental Analysis : Quantify Br (∼34 wt.%) and N (∼8 wt.%) to confirm stoichiometry.

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine and fluorine atoms activate the adjacent carbon for nucleophilic substitution (SN2). For example, in aqueous NaOH, Br can be replaced by OH, forming (2-hydroxy-2,2-difluoroethyl)(methyl)amine. Kinetic studies using GC-MS or HPLC track reaction progress, with pseudo-first-order rate constants (k) calculated under varying pH and temperature .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with amine-binding receptors (e.g., β-adrenergic receptors). The bromine and fluorine groups enhance hydrophobic interactions, while the amine forms hydrogen bonds.
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. Fluorine’s electronegativity stabilizes transition states in substitution reactions .
  • MD Simulations : Study solvation effects in water or lipid bilayers to assess bioavailability.

Q. What contradictions arise when correlating surface area and adsorption capacity in amine-functionalized materials?

  • Methodological Answer : While BET surface area typically correlates with adsorption, amine-functionalized materials (e.g., mesoporous carbons) show inverse trends. For example, impregnating mesoporous carbon with amines reduces surface area by 43% but increases CO₂ adsorption by 64% due to chemisorption via carbamate formation . To resolve this:
  • Perform TGA-MS to quantify chemisorbed CO₂ vs. physisorbed.
  • Use in situ DRIFTS to identify surface intermediates (e.g., NH–COO⁻ bands at 1650 cm⁻¹).

Q. How do fluorine and bromine substituents affect the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Accelerated Oxidation Studies : Expose the compound to H₂O₂ or O₃ at 40–60°C. LC-MS identifies degradation products (e.g., brominated ketones or fluorinated acids).
  • EPR Spectroscopy : Detect radical intermediates (e.g., Br• or F•) during oxidation.
  • Comparative Analysis : Fluorine reduces electron density at the β-carbon, slowing oxidation compared to non-fluorinated analogs. Bromine, however, may accelerate degradation via radical pathways .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use isotopic labeling (¹⁵N or ¹⁸O) to trace reaction pathways in substitution or oxidation .
  • High-Throughput Screening : Explore catalytic systems (e.g., Pd/C) for scalable synthesis .
  • Environmental Impact : Assess brominated byproduct toxicity using in vitro bioassays (e.g., Microtox®).

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Feasible Synthetic Routes

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(2-Bromo-2,2-difluoroethyl)(methyl)amine

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